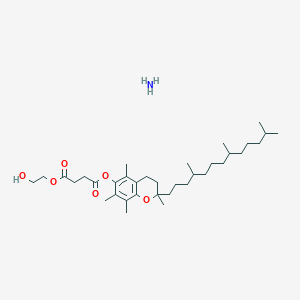

vitamin E-tpgs amine

Description

Evolution of Amphiphilic Tocopherol Derivatives as Research Tools

The journey towards advanced drug delivery systems has seen the progressive evolution of vitamin E and its derivatives. dntb.gov.ua Naturally occurring vitamin E, a potent antioxidant, is lipophilic, which limits its applications in aqueous biological systems. nih.govthno.org To overcome this, synthetic derivatives were developed. An early key modification was the esterification of α-tocopherol with succinic acid to create α-tocopherol succinate (B1194679) (α-TOS), which exhibited enhanced pro-apoptotic and anticancer activities. nih.gov

A significant leap forward was the creation of D-α-Tocopheryl Polyethylene (B3416737) Glycol Succinate (TPGS), a water-soluble derivative of natural vitamin E. thno.orgnih.gov This was achieved by esterifying the succinate form of vitamin E with polyethylene glycol (PEG). thno.orgnih.gov The resulting amphiphilic structure, possessing a hydrophobic vitamin E tail and a hydrophilic PEG head, made TPGS an excellent solubilizer, emulsifier, and stabilizer for poorly soluble compounds. nih.govnih.gov Its biocompatibility and approval by the U.S. Food and Drug Administration (FDA) as a pharmaceutical excipient further solidified its role in drug delivery research. pharmaexcipients.com The development of TPGS set the stage for further modifications, including the introduction of specific functional groups to tailor its properties for advanced applications.

Rationale for Amine Functionalization of D-α-Tocopheryl Polyethylene Glycol Succinate

The strategic introduction of an amine (-NH2) group onto the TPGS molecule, creating vitamin E-TPGS amine, represents a pivotal advancement. The primary rationale for this functionalization is to provide a reactive handle for covalent conjugation. bioclone.netlifetein.com The terminal amine group serves as a versatile anchor point for attaching a wide array of molecules through well-established chemical reactions, such as carbodiimide-mediated coupling. bioclone.netrsc.org

This capability is crucial for several reasons:

Targeted Drug Delivery: Targeting ligands, such as antibodies or peptides, can be conjugated to the amine-functionalized TPGS to direct drug-loaded nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects. brieflands.com

Prodrug Formation: Therapeutic agents can be directly conjugated to the TPGS molecule, forming a prodrug that can self-assemble into nanocarriers. This approach can improve the pharmacokinetic profile and stability of the parent drug. rsc.org

Gene Delivery: The cationic nature that can be imparted by amine groups allows for the electrostatic complexation with negatively charged nucleic acids like siRNA and DNA, making amine-functionalized TPGS a promising non-viral vector for gene therapy. nih.gov

Surface Modification: The amine group facilitates the surface modification of various nanoparticles and materials, enabling the creation of "stealth" systems that can evade the immune system and prolong circulation time. nih.govthno.org

Scope and Significance of Amine-Modified TPGS in Contemporary Research

Amine-modified TPGS is emerging as a significant tool in various fields of chemical and biomedical research. Its ability to be readily incorporated into complex nanostructures and bioconjugates has expanded the horizons of drug delivery, gene therapy, and diagnostics.

In drug delivery , researchers are leveraging amine-functionalized TPGS to create sophisticated nanocarriers for anticancer drugs. These systems can overcome multidrug resistance, a major challenge in cancer therapy, by inhibiting efflux pumps like P-glycoprotein. nih.govacs.org For instance, TPGS-based copolymers have been synthesized to create pH-sensitive nanoparticles that release their drug payload in the acidic tumor microenvironment. acs.org

In the realm of gene delivery , amine-functionalized TPGS is being explored as a safer alternative to viral vectors. Copolymers like TPGS-b-poly(β-amino ester) (TPGS-b-PBAE) can condense DNA into polyplex nanoparticles, protecting it from degradation and facilitating its entry into cells. nih.gov The inherent biocompatibility of TPGS makes these systems particularly attractive.

Furthermore, the ability to conjugate proteins and peptides to amine-terminated TPGS opens up avenues in protein therapeutics and diagnostics . bioclone.netlifetein.com By attaching proteins to TPGS-modified surfaces or nanoparticles, their stability and pharmacokinetic properties can be improved. This versatility underscores the growing significance of this compound as a multifunctional platform in the ongoing quest for more effective and targeted therapies.

Research Findings on Amine-Functionalized TPGS

The functionalization of TPGS with amine groups has enabled the development of advanced materials for biomedical applications. The following tables summarize key findings from various research studies.

Table 1: Synthesis and Characterization of Amine-Functionalized TPGS Derivatives

rsc.orgnih.govnih.govacs.orgnih.gov| Derivative | Synthesis Method | Key Characterization Findings | Reference |

|---|---|---|---|

| TPGS-NH₂ | Reaction of TPGS-COOH with amine-terminated molecules using carbodiimide (B86325) chemistry (EDC/NHS). | Successful conjugation confirmed by FTIR and 1H NMR spectroscopy. Provides a platform for further functionalization. | |

| TPGS-b-PBAE (TPGS-block-poly(β-amino ester)) | Michael addition polymerization of amine and diacrylate monomers, initiated with an acrylate-modified TPGS. | Formation of pH-sensitive copolymers with molecular weights ranging from 22,110 to 40,330 g/mol, confirmed by GPC and NMR. | |

| TPGS-Conjugated Multi-Walled Carbon Nanotubes (MWCNTs) | Amide bond formation between amine-terminated MWCNTs and carboxylated TPGS (TPGS-COOH). | Successful conjugation resulted in increased cytotoxicity and cellular uptake compared to unmodified MWCNTs. |

Table 2: Applications of Amine-Functionalized TPGS in Drug and Gene Delivery

nih.govacs.orgnih.govbioclone.netlifetein.com| Application | System | Key Findings | Reference |

|---|---|---|---|

| Gene Delivery | TPGS-b-PBAE/DNA polyplex nanoparticles | Successfully condensed plasmid DNA into nanoparticles (~150-250 nm). Showed lower cytotoxicity and comparable or higher gene transfection efficiency compared to PEI 25k. | |

| Overcoming Multidrug Resistance (MDR) | Docetaxel-loaded TPGS-b-PBAE nanoparticles | Nanoparticles were stable at physiological pH but dissociated at acidic pH, leading to rapid drug release. Showed significantly higher cytotoxicity against MDR cancer cells (A2780/T) compared to the free drug. | |

| Targeted Drug Delivery | Doxorubicin-loaded, TPGS-modified MWCNTs | The TPGS-conjugated system showed prolonged circulation time and enhanced anticancer efficacy in vivo. | |

| Protein Conjugation | Amine-terminated magnetic beads | Provide a surface for covalent conjugation of proteins and peptides via carbodiimide chemistry for affinity purification. |

Structure

2D Structure

Properties

Molecular Formula |

C35H61NO6 |

|---|---|

Molecular Weight |

591.9 g/mol |

IUPAC Name |

azane;1-O-(2-hydroxyethyl) 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate |

InChI |

InChI=1S/C35H58O6.H3N/c1-24(2)12-9-13-25(3)14-10-15-26(4)16-11-20-35(8)21-19-30-29(7)33(27(5)28(6)34(30)41-35)40-32(38)18-17-31(37)39-23-22-36;/h24-26,36H,9-23H2,1-8H3;1H3 |

InChI Key |

SVCWHOATEWZKOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCO)C.N |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for Amine Functionalized D α Tocopheryl Polyethylene Glycol Succinate

Precursor Synthesis and Activation of TPGS for Amine Conjugation

Before the introduction of an amine group, the terminal hydroxyl group of the polyethylene (B3416737) glycol (PEG) chain in TPGS must be modified to a reactive functional group. This activation step is crucial for subsequent conjugation reactions.

Esterification for Carboxyl Group Introduction (e.g., via Succinic Anhydride)

A common and efficient method to prepare TPGS for amine conjugation is to first introduce a terminal carboxylic acid group. rsc.org This is typically achieved through an esterification reaction between the terminal hydroxyl group of the TPGS and succinic anhydride (B1165640). rsc.orgnih.govgoogle.comgoogle.com The reaction is often catalyzed by a base such as 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine (B128534) (TEA) or conducted in a suitable solvent like toluene. nih.govnih.gov

The ring-opening of succinic anhydride by the hydroxyl group of TPGS results in the formation of a succinylated TPGS (TPGS-COOH or TPGS-SA), which possesses a terminal carboxyl group. rsc.orgnih.gov This carboxyl group can then be activated, for instance with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a reactive NHS ester. rsc.orgnih.govspectroscopyonline.com This activated intermediate readily reacts with primary or secondary amines to form a stable amide bond. rsc.org

Table 1: Reaction components for the synthesis of TPGS-COOH

| Reactant/Catalyst | Role | Reference |

|---|---|---|

| D-α-tocopheryl polyethylene glycol succinate (B1194679) (TPGS) | Starting material | rsc.orgnih.gov |

| Succinic Anhydride | Introduces the carboxyl functional group | rsc.orgnih.govgoogle.comgoogle.com |

| 4-dimethylaminopyridine (DMAP) | Catalyst | nih.govnih.gov |

| Triethylamine (TEA) or Pyridine | Base | nih.govnih.gov |

Characterization techniques such as Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (¹H-NMR) spectroscopy are used to confirm the successful synthesis of TPGS-COOH. rsc.orgnih.gov In FT-IR spectra, the appearance of a characteristic carbonyl (C=O) stretching vibration confirms the presence of the carboxylic acid. rsc.orgnih.gov In ¹H-NMR spectra, new signals corresponding to the methylene (B1212753) protons of the succinyl group verify the esterification. nih.gov

Acrylate (B77674) Derivatization of TPGS

An alternative activation strategy involves the derivatization of the terminal hydroxyl group of TPGS to an acrylate group (TPGS-A). This creates a monomer that can participate in Michael addition reactions. The synthesis of TPGS-A can be confirmed through analytical techniques, preparing it for subsequent polymerization with amine-containing monomers. researchgate.net This method is particularly useful for creating block copolymers with poly(β-amino ester) segments. researchgate.net

Direct Amine Functionalization Approaches on TPGS Scaffold

Once TPGS is activated, typically as TPGS-COOH, various methods can be employed to introduce amine functionalities.

Amidation Reactions with Primary or Secondary Amine Compounds

The most direct method for amine functionalization is the amidation of the pre-synthesized TPGS-COOH. This involves a coupling reaction between the activated carboxyl group of TPGS-COOH and a primary or secondary amine-containing compound. rsc.orgrsc.org The use of coupling agents like EDC and NHS facilitates the formation of a stable amide linkage. rsc.orgnih.gov This approach is highly versatile, allowing for the conjugation of a wide range of small molecules and ligands containing amine groups. For example, amino phenylboronic acid (APBA) has been successfully conjugated to TPGS using this method to create targeted micelles. nih.govmdpi.com The formation of the amide bond can be confirmed by the appearance of characteristic amide bands in FT-IR spectra. rsc.org

Table 2: Common reagents for amidation of TPGS-COOH

| Reagent | Function | Reference |

|---|---|---|

| TPGS-COOH | Carboxylated precursor | rsc.orgnih.gov |

| Primary or Secondary Amine | Amine source | rsc.orgrsc.org |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Coupling agent | nih.gov |

| NHS (N-hydroxysuccinimide) | Activating agent | nih.gov |

Michael Addition Polymerization with Amine-Containing Monomers for Block Copolymers

Michael addition polymerization offers a powerful strategy for creating well-defined block copolymers incorporating TPGS. researchgate.netnih.gov In this approach, an acrylate-derivatized TPGS (TPGS-A) acts as a macroinitiator or monomer that reacts with amine-containing monomers, such as trifunctional amines or diamines. researchgate.netnih.govrsc.orgresearchgate.net This "click chemistry" reaction is highly efficient and typically proceeds at room temperature. researchgate.net The resulting polymers, such as TPGS-poly(β-amino ester)s (TPGS-PBAE), are often pH-sensitive due to the presence of tertiary amines in the polymer backbone, making them attractive for controlled drug release applications. mdpi.com The polymerization mechanism and resulting polymer architecture (linear vs. hyperbranched) can be controlled by the choice of monomers and reaction conditions. nih.govresearchgate.net

Conjugation with Aminated Ligands or Macromolecules

The amidation strategy can be extended to conjugate larger, aminated molecules to the TPGS backbone. This includes targeting ligands, such as peptides (e.g., RGD) and antibodies, as well as macromolecules like polyethyleneimine (PEI) and hyaluronic acid. nih.govnih.govnih.gov The conjugation is typically achieved by reacting the activated carboxyl group of TPGS-COOH with available amine groups on the ligand or macromolecule, often using carbodiimide chemistry (EDC/NHS). nih.govnih.govnih.gov This approach enables the development of sophisticated, targeted drug delivery systems that can selectively accumulate in specific tissues or cells. researchgate.net For instance, conjugating folic acid to TPGS has been shown to enhance tumor targeting. nih.gov

Green Chemistry Principles in Amine-Functionalized TPGS Synthesis

The application of green chemistry principles to the synthesis of amine-functionalized TPGS aims to reduce the environmental impact of the chemical processes involved. This includes the use of less hazardous solvents, renewable starting materials, and more efficient reaction conditions.

A key focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. tandfonline.comnih.gov In the context of TPGS synthesis, researchers are exploring the use of water as a reaction medium. tandfonline.comorganic-chemistry.orgresearchgate.net The use of water-soluble derivatives of vitamin E, like TPGS-750-M, can facilitate reactions in aqueous media, reducing the reliance on volatile and often toxic organic solvents. tandfonline.comorganic-chemistry.orgresearchgate.net For instance, the synthesis of certain heterocyclic compounds has been demonstrated in an aqueous solution of TPGS-750-M, highlighting its potential as a green reaction medium. tandfonline.comresearchgate.net

Another principle of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. rsc.org The use of biocatalysts, such as enzymes or amino acids, is a promising green approach. rsc.org For example, amino acids have been used as bio-organocatalysts in polymerization reactions, offering a more sustainable alternative to traditional metal-based catalysts. rsc.org While not yet specifically reported for amine-functionalized TPGS synthesis, this approach represents a potential future direction for greener synthesis routes.

The following table summarizes some research findings related to the synthesis and derivatization of amine-functionalized TPGS and the application of green chemistry principles.

| Synthetic Strategy | Key Reagents | Reaction Type | Green Chemistry Aspect | Reference |

| Amine functionalization via lysine (B10760008) linker | (Boc)lysine(Boc)-OH, Vitamin E succinate, DCC, DMAP, TFA | Amide coupling, Boc deprotection | Use of a biocompatible linker | nih.gov |

| Synthesis of TPGS-b-PBAE | TPGS acrylate, 1,4-butanediol (B3395766) diacrylate (BDD), 5-amino-1-pentanol (B144490) (TDP) | Michael addition polymerization | Not specified | acs.org |

| Attachment of APBA to TPGS | Succinic anhydride, 3-aminophenylboronic acid (APBA), EDC, NHS | Amide coupling | Not specified | mdpi.com |

| Synthesis of TPGS-gemcitabine prodrug | TPGS-SA, Gemcitabine (B846), DCC, NHS | Amide coupling | Not specified | rsc.org |

| Reduction of nitroarenes to primary amines | Zinc dust, TPGS-750-M | Reduction | Use of water as a solvent, inexpensive and less toxic metal | organic-chemistry.org |

| Microwave-assisted synthesis of pyrazolopyrimidines | Various reactants | Condensation, cyclization | Reduced reaction time, improved yield | mdpi.com |

| Peptide synthesis in water | Boc-amino acid nanoparticles, PEG | Condensation | Use of water as a solvent | nih.gov |

Advanced Characterization Techniques for Amine Functionalized D α Tocopheryl Polyethylene Glycol Succinate Structures

Spectroscopic Characterization of Amine-TPGS Conjugates

Spectroscopic methods are indispensable for confirming the covalent modification of the TPGS structure and identifying the newly introduced functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of Amine-TPGS conjugates. Primarily, Proton NMR (¹H NMR) is used to verify the successful attachment of the amine group to the TPGS backbone.

The synthesis of Amine-TPGS typically involves the reaction of the terminal carboxylic acid group of Vitamin E TPGS with an amine-containing molecule. The ¹H NMR spectrum of the resulting Amine-TPGS conjugate would exhibit characteristic new signals while showing the disappearance or shift of signals from the original TPGS molecule.

Key Spectral Features for Confirmation:

Disappearance of Carboxylic Proton: The broad singlet corresponding to the carboxylic acid proton (-COOH) in the starting TPGS material, typically found far downfield, would disappear upon successful amidation.

Appearance of Amine-Related Protons: New signals corresponding to the protons of the introduced amine moiety will appear. The specific chemical shifts depend on the structure of the amine used. For instance, protons on the carbon adjacent to the nitrogen (α-protons) are deshielded and typically appear in the 2.3-3.0 ppm range. libretexts.org

N-H Protons: The protons on the nitrogen atom (N-H) of a primary or secondary amine appear as broad signals that can range from 0.5 to 5.0 ppm. libretexts.org Their exact position is sensitive to solvent, concentration, and temperature. These peaks can be confirmed by adding a small amount of deuterium (B1214612) oxide (D₂O) to the NMR tube, which results in a deuterium exchange (N-H to N-D) and the subsequent disappearance of the N-H signal from the spectrum. libretexts.orgopenstax.org

Shifts in Adjacent Protons: The protons on the carbons adjacent to the newly formed amide linkage will experience a change in their chemical environment, leading to a downfield shift in their resonance compared to the precursor molecule.

The successful synthesis of copolymers based on TPGS has been confirmed using ¹H NMR, demonstrating its utility in polymer characterization. nih.govdovepress.com

| Proton Type | Typical Chemical Shift (δ, ppm) | Significance in Amine-TPGS |

|---|---|---|

| PEG Methylene (B1212753) Protons (-CH₂CH₂O-) | ~3.6 | Characteristic repeating unit of the PEG backbone, should remain present. |

| Protons on Carbon α to Amine (-CH₂-NH-) | 2.3 - 3.0 | Appearance confirms the presence of the amine-containing alkyl group. libretexts.org |

| Amine Protons (-NH or -NH₂) | 0.5 - 5.0 (Broad) | Direct evidence of the amine group; disappears upon D₂O exchange. libretexts.orglibretexts.org |

| Carboxylic Acid Proton (-COOH) | 10.0 - 12.0 (Broad) | Disappearance from the TPGS starting material spectrum indicates successful reaction. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule and is highly effective for confirming the conversion of the carboxylic acid in TPGS to an amide linkage in Amine-TPGS.

The FTIR spectrum of the starting TPGS material shows a characteristic C=O stretching vibration for the ester and carboxylic acid groups around 1740 cm⁻¹. researchgate.net Upon successful amination, new absorption bands characteristic of an amide bond will appear, providing clear evidence of the conjugation.

Key Spectral Features for Confirmation:

Amide I and Amide II Bands: The most definitive evidence of successful conjugation is the appearance of the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands. The amide I band typically appears around 1630-1680 cm⁻¹. researchgate.netmdpi.com

N-H Stretching: For primary (-NH₂) or secondary (-NH-) amines, N-H stretching vibrations appear in the 3300-3500 cm⁻¹ region. libretexts.orgopenstax.org Primary amines typically show two distinct bands (one for symmetric and one for asymmetric stretching), while secondary amines show a single band. openstax.orgorgchemboulder.com These bands are generally sharper and less intense than the broad O-H stretch of a carboxylic acid. openstax.org

Disappearance of O-H Stretch: The broad O-H stretching band of the carboxylic acid group in the starting TPGS, which overlaps with the C-H region (around 2500-3300 cm⁻¹), will disappear.

Studies involving the conjugation of antibodies to TPGS have used FTIR to confirm the formation of amide bonds, identifying characteristic vibrations at 3300 cm⁻¹ and 1630 cm⁻¹. mdpi.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Relevance |

|---|---|---|---|

| Amine/Amide (N-H) | Stretch | 3300 - 3500 | Appearance indicates presence of the amine/amide group. libretexts.org |

| Ester/Acid (C=O) | Stretch | ~1740 | Present in both TPGS and Amine-TPGS (from ester linkages). researchgate.net |

| Amide I (C=O) | Stretch | 1630 - 1680 | Appearance is a strong indicator of amide bond formation. mdpi.com |

| Amide II (N-H) | Bend | 1550 - 1640 | Appearance confirms amide linkage. |

| Aliphatic C-N | Stretch | 1020 - 1250 | Appearance supports the presence of the amine group. orgchemboulder.com |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (Broad) | Disappearance indicates consumption of the carboxylic acid group. |

Mass Spectrometry for Molecular Weight and Purity (e.g., MALDI-TOF)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of the synthesized Amine-TPGS and assessing its purity. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is particularly well-suited for analyzing polymers like TPGS. nih.govresearchgate.net

MALDI-TOF MS provides information on the molar mass distribution of the polymer. researchgate.net When TPGS is functionalized with an amine, the resulting conjugate will have a higher molecular weight. The mass spectrum should show a mass shift corresponding precisely to the molecular weight of the added amine moiety minus the mass of a water molecule (H₂O) lost during the amide bond formation.

Furthermore, the "nitrogen rule" in mass spectrometry can be a useful indicator. This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org If a single amine group is introduced into the TPGS structure, the resulting Amine-TPGS molecule will contain one nitrogen atom, and its molecular ion peak should have an odd mass-to-charge (m/z) value, helping to confirm a successful reaction.

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for evaluating the purity of the Amine-TPGS conjugate and for characterizing the polymer's molecular weight distribution.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of polymers. lcms.cz GPC separates molecules based on their hydrodynamic volume in solution. youtube.com Larger molecules elute more quickly than smaller ones.

GPC analysis of Amine-TPGS provides several key parameters:

Number-Average Molecular Weight (Mn)

Weight-Average Molecular Weight (Mw)

Polydispersity Index (PDI or Đ): This is the ratio of Mw/Mn and indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 signifies a more uniform polymer population.

In the context of Amine-TPGS, GPC is used to confirm that the polymer backbone has not degraded during the chemical modification process. While the addition of a small amine-containing molecule may not cause a large shift in the elution time, the GPC chromatogram should show a single, relatively narrow peak, confirming the integrity and homogeneity of the polymer conjugate. nih.gov In studies synthesizing TPGS-based copolymers, GPC chromatograms clearly show peaks shifting to lower retention volumes (higher molecular weights) as the polymer chain length increases. nih.gov

| Polymer | Retention Volume (mL) | Polydispersity Index (Đ) |

|---|---|---|

| TPGS₅₀₀₀ | 21.0 | 1.05 - 1.9 |

| TPGS₅₀₀₀-b-PCL₅₀₀₀ | 20.1 | 1.05 - 1.9 |

| TPGS₅₀₀₀-b-PCL₁₀₀₀₀ | 19.9 | 1.05 - 1.9 |

Data adapted from a study on TPGS-b-PCL copolymers, illustrating the shift in retention volume with increasing molecular weight. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For Amine-TPGS, a reversed-phase HPLC (RP-HPLC) method is typically employed to assess the purity of the final product. nih.govmdpi.com

In an RP-HPLC setup, the Amine-TPGS conjugate can be separated from unreacted TPGS, excess amine reactant, and any other byproducts. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (e.g., C18 or C30 column) and the polar mobile phase. nih.govnih.gov

A typical HPLC method for TPGS analysis involves:

Column: A C18 or C30 analytical column. nih.govgoogle.com

Mobile Phase: A gradient system often composed of solvents like acetonitrile, isopropanol, or methanol (B129727) mixed with an aqueous buffer. nih.govmdpi.com

Detection: A UV detector is commonly used, with the wavelength set to an absorbance maximum for the tocopherol chromophore (e.g., 284 nm or 292 nm). google.com

The successful synthesis and purification of Amine-TPGS would be confirmed by the appearance of a new, distinct peak in the chromatogram with a different retention time compared to the starting materials. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. The linearity of calibration curves for TPGS quantification has been shown to be excellent (r² > 0.999), demonstrating the method's reliability. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | C30 or C18 nih.govgoogle.com |

| Mobile Phase | Gradient of Acetonitrile and Isopropanol nih.gov or Methanol and Phosphate Buffer mdpi.com |

| Flow Rate | 1.0 - 1.5 mL/min google.com |

| Column Temperature | 25 - 35 °C google.com |

| UV Detection Wavelength | 280 - 292 nm mdpi.comgoogle.com |

Colloidal and Morphological Characterization of Assembled Systems

The comprehensive characterization of self-assembled systems derived from amine-functionalized D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (Vitamin E-TPGS amine) is crucial for understanding their behavior in colloidal dispersions and for elucidating their structural attributes at the nanoscale. A suite of advanced analytical techniques is employed to determine key parameters such as particle size, size distribution, supramolecular organization, and surface morphology.

Dynamic Light Scattering (DLS) for Particle Size and Polydispersity

Dynamic Light Scattering (DLS) is a fundamental technique used to determine the hydrodynamic diameter and size distribution of nanoparticles in solution. The method measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles. For amine-functionalized TPGS (TPGS-NH2) assemblies, DLS provides critical insights into their colloidal stability and homogeneity.

Self-assembled TPGS-NH2 nanostructures typically exhibit a narrow size distribution, which is indicative of a uniform and controlled assembly process. The hydrodynamic diameter of such nanoparticles is generally observed to be in the range of 15 to 100 nm. nih.govnih.gov The polydispersity index (PDI) is a measure of the width of the particle size distribution, with values below 0.2 indicating a monodisperse population, which is often desirable.

The amine functionalization introduces a positive surface charge at physiological pH due to the protonation of the primary amine groups (-NH3+). mdpi.com This positive zeta potential, a measure of the magnitude of the electrostatic charge at the particle surface, contributes to colloidal stability by inducing electrostatic repulsion between particles, thereby preventing aggregation. While unmodified TPGS micelles have a slightly negative zeta potential, the introduction of the amine terminus fundamentally alters the surface charge. rsc.org For instance, the zeta potential of nanoparticles can be tuned by altering the pH of the medium; in acidic environments, the amine groups are more likely to be protonated, resulting in a more positive zeta potential. mdpi.com

| System | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|

| TPGS-Gemcitabine Prodrug Micelles | 15.09 ± 0.7 | 0.078 ± 0.025 | -9.3 ± 0.61 |

| Star-Shaped TPGS Copolymer Micelles | ~100 | N/A | -1.5 |

| Amine-Functionalized Nanoparticles (pH 7) | N/A | N/A | +21.56 |

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) for Supramolecular Structures

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for probing the size, shape, and internal structure of nanoparticles in the size range of 1 to 100 nm. These methods rely on the analysis of the scattering patterns of neutrons or X-rays at very small angles as they pass through a sample.

For amphiphilic molecules like this compound, SANS and SAXS can provide detailed information about the supramolecular arrangement of the self-assembled structures. Studies on unmodified TPGS micelles have revealed a core-shell architecture. researchgate.net The hydrophobic D-α-tocopheryl succinate portion forms the core of the micelle, while the hydrophilic polyethylene glycol (PEG) chains form a highly hydrated outer corona. researchgate.netcnr.it

SAXS data analysis, often employing theoretical models such as a core-corona model, can be used to determine structural parameters including the radius of the core, the thickness of the shell, and the aggregation number (the number of molecules per micelle). researchgate.netcnr.it SANS, through the use of contrast variation by substituting hydrogen with deuterium in the solvent or the molecule itself, can provide additional details about the hydration of the PEG corona and the specific arrangement of the polymer chains. researchgate.netfz-juelich.de

Electron Microscopy (SEM, TEM) for Nanostructure Morphology

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are direct imaging techniques that provide visualization of the morphology and size of nanostructures.

TEM offers high-resolution imaging, allowing for the direct observation of individual nanoparticles. For this compound assemblies, TEM analysis typically reveals a spherical or nearly spherical morphology, which is consistent with the micellar structures predicted by scattering techniques. rsc.orgresearchgate.netnih.gov The sizes observed by TEM are generally in agreement with DLS data, although differences can arise due to the different principles of measurement; TEM measures the size of the dehydrated particle, while DLS measures the hydrodynamic diameter in solution. rsc.org In some cases, the high energy electron beam in TEM can cause slight melting or expansion of TPGS-based micelles, making them appear slightly larger. rsc.org Cryogenic TEM (cryo-TEM) can be employed to visualize the nanostructures in a vitrified, hydrated state, providing a more accurate representation of their native morphology in solution. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface at the nanoscale. youtube.com It is particularly useful for characterizing the surface features and roughness of nanoparticles.

In the context of this compound nanostructures, AFM can be used to confirm the spherical morphology and smooth surface texture of the assembled particles. researchgate.net By scanning a sharp tip over the sample surface, AFM can generate detailed topographical maps. For TPGS-coated nanoparticles, AFM has revealed spherical shapes with smooth surfaces, devoid of noticeable cracks or pinholes. researchgate.net The particle sizes measured by AFM are often in good agreement with DLS results. researchgate.net

Furthermore, AFM can provide insights into the mechanical properties of the nanoparticle surface, such as adhesion and elasticity. The presence of the amine groups on the surface of the TPGS-NH2 micelles would influence their surface chemistry and interaction with the AFM tip, which could be probed by functionalizing the tip with specific chemical groups. Quantitative analysis of AFM images can also yield data on surface roughness, providing a measure of the texture of the nanoparticle surface. researchgate.netresearchgate.net

Mechanistic Investigations of Amine Functionalized D α Tocopheryl Polyethylene Glycol Succinate Interactions Within Model Systems

Interactions with Biological Membranes in In Vitro Research Models

The primary amine functionalization of TPGS alters its physicochemical properties, leading to distinct interactions with the lipid bilayers of cell membranes. These interactions are fundamental to its roles in modulating membrane characteristics and facilitating cellular entry.

Modulation of Membrane Fluidity and Permeability

The amphiphilic nature of TPGS, consisting of a lipophilic vitamin E head and a hydrophilic PEG tail, allows it to integrate into lipid bilayers. mdpi.com While extensive research on unmodified TPGS suggests it can alter membrane fluidity, this is generally observed at concentrations much higher than those required for its biological effects, such as P-glycoprotein (P-gp) inhibition. nih.govuni-saarland.de Studies using electron spin resonance in Caco-2 cells indicated that significant membrane fluidization by standard TPGS only occurs at concentrations approximately 100 times higher than those needed for full efflux inhibition, suggesting that a general perturbation of the membrane is not the primary inhibitory mechanism. nih.govresearchgate.net

The introduction of an amine group creates a cationic charge on the molecule's surface. This positive charge can enhance the interaction with negatively charged components of the cell membrane, potentially influencing lipid packing and local membrane properties. While direct, specific studies quantifying membrane fluidity changes induced solely by TPGS-NH2 are not extensively detailed in the reviewed literature, the principle that surfactants can modulate membrane integrity is well-established. sci-hub.se The primary mechanism for enhanced permeability associated with TPGS and its derivatives is more commonly attributed to the inhibition of efflux pumps rather than a direct, large-scale fluidization of the membrane. mdpi.comsci-hub.se

Studies on Cellular Uptake Mechanisms in Cell Culture Systems

The amine functionalization of TPGS has a pronounced effect on the cellular uptake of nanoparticles and micelles formulated with this compound. The positive surface charge imparted by the amine group is a key factor in these enhanced interactions.

Research has shown that modifying the surface of micelles with amine groups can significantly alter their cellular internalization pathway. dovepress.com For instance, the introduction of amino groups onto the surface of TPGS-based nanoparticles can increase their zeta potential, shifting it from negative to positive. dovepress.commdpi.com This cationic surface is more likely to interact with the generally anionic cell surface, thereby promoting cellular uptake. dovepress.com

In one study, micelles modified with amino acids (valine or phenylalanine) on the TPGS surface exhibited a positive zeta potential and showed higher drug uptake and transport in Caco-2 cells compared to unmodified TPGS micelles. dovepress.com The study suggested that the surface amine modification could lead to different endocytic pathways, including caveolae-mediated and clathrin-mediated endocytosis. dovepress.com Another study comparing TPGS, TPGS-COOH (carboxyl-functionalized), and TPGS-NH2 found that surface charge influences the sensitization of multidrug-resistant cells. nih.gov Nanoparticles formulated with amine-terminated polymers have demonstrated enhanced cellular uptake in various cancer cell lines, including MCF-7 and A549 cells. researchgate.nettandfonline.com This enhanced uptake is often attributed to receptor-mediated endocytosis or stronger electrostatic interactions with the cell membrane. dovepress.comresearchgate.net

Table 1: Influence of Amine Functionalization on Nanoparticle Properties and Cellular Uptake

| Formulation | Zeta Potential (mV) | Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| TPGS-PMs (unmodified) | -7.79 ± 1.62 | Caco-2 | Baseline uptake for comparison. | dovepress.com |

| Valine-PMs (Amine-modified) | +3.21 ± 0.25 | Caco-2 | Higher drug uptake and transcellular transport than unmodified TPGS. | dovepress.com |

| Phenylalanine-PMs (Amine-modified) | +5.96 ± 1.73 | Caco-2 | Higher drug uptake and transcellular transport than unmodified TPGS. | dovepress.com |

| MSNs-SS (unmodified) | -18.32 | MCF-7/ADR | Baseline for comparison before amine functionalization. | mdpi.com |

| MSNs-SS-NH2 (Amine-modified) | +35.13 | MCF-7/ADR | Positive charge introduction due to amino groups. | mdpi.com |

Molecular Mechanisms of Efflux Pump Modulation

A primary application of TPGS and its derivatives in research is to overcome multidrug resistance (MDR), which is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).

Inhibition of P-glycoprotein (P-gp) ATPase Activity in In Vitro Assays

The function of P-gp as an efflux pump is critically dependent on the energy derived from ATP hydrolysis, a reaction catalyzed by its own ATPase domains. thno.org Inhibition of this ATPase activity is a key mechanism by which TPGS and its derivatives block P-gp function. nih.govresearchgate.net Unmodified TPGS is not a substrate for P-gp transport but can inhibit the ATPase activity stimulated by P-gp substrates. thno.org This leads to a reduction in drug efflux and an increase in intracellular drug concentration. sci-hub.sethno.org

Studies have confirmed that amine-functionalized TPGS retains this crucial P-gp inhibitory function. Research comparing TPGS, TPGS-COOH, and TPGS-NH2 demonstrated that all three compounds exhibited a similar capacity to inhibit P-gp. nih.gov Furthermore, a novel pH-sensitive copolymer, TPGS-b-PBAE, which contains a poly(β-amino ester) block, was shown to inhibit P-gp, as confirmed by a reduction in intracellular ATP levels in drug-resistant A2780/T cells. acs.org The MDR-reversing effect of TPGS is often attributed to a dual action: inhibiting the P-gp ATPase activity to block ATP utilization and disrupting mitochondrial function to reduce ATP supply. thno.orgnih.gov

Influence on P-gp Conformational Flexibility in Research Models

The interaction of modulators with P-gp can induce conformational changes that affect its transport cycle. The monoclonal antibody UIC2 is a tool used in research to probe the conformation of P-gp, as its binding is sensitive to the transporter's state. researchgate.netnih.gov

Induction of Cellular Responses in In Vitro Studies

Beyond its role as an excipient and P-gp inhibitor, amine-functionalized TPGS can actively induce cellular responses, including cytotoxicity and apoptosis, particularly in cancer cells. Unmodified TPGS has been shown to selectively induce apoptosis and cell cycle arrest in cancer cells. thno.orgnih.gov

The incorporation of amine groups can enhance these effects. For example, docetaxel-loaded nanoparticles made from a TPGS-poly(β-amino ester) copolymer significantly improved cytotoxicity against drug-resistant A2780/T ovarian cancer cells compared to the commercial drug formulation. acs.org The IC50 value (the concentration required to inhibit the growth of 50% of cells) was 100-fold lower, an effect associated with enhanced drug-induced apoptosis and cell cycle arrest in the G2/M phase. acs.org Similarly, conjugates of TPGS with amine-terminated multi-walled carbon nanotubes (MWCNTs) also showed increased cytotoxicity and cellular uptake. tandfonline.com This suggests that the amine-functionalized TPGS component acts synergistically with the therapeutic agent to overcome resistance and enhance cell killing.

Table 2: Cytotoxicity of Amine-Functionalized TPGS Formulations in Cancer Cell Lines

| Formulation | Cell Line | IC50 Value | Key Finding | Reference |

|---|---|---|---|---|

| DTX-loaded TPGS-b-PBAE NPs | A2780/T (resistant) | 0.02 μg/mL | 100-fold lower IC50 than commercial DTX formulation. | acs.org |

| Commercial DTX | A2780/T (resistant) | 2.0 μg/mL | Baseline for comparison. | acs.org |

| DOX-loaded TPGS-MWCNTs | A549/MDR (resistant) | - | Enhanced cytotoxicity and in vivo anticancer efficacy compared to non-TPGS formulation. | tandfonline.com |

Programmed Cell Death (Apoptosis) Pathways in Cancer Cell Lines

Amine-functionalized D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (Vitamin E-TPGS amine) and its parent compound, Vitamin E TPGS, have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines through multifaceted mechanisms. nih.govnih.gov The induction of apoptosis is a key strategy in cancer therapy, and understanding how these compounds trigger this process is crucial for their development as potential anticancer agents.

The primary mechanism of TPGS-induced apoptosis involves the targeting of mitochondria, the powerhouses of the cell. nih.govresearchgate.net TPGS can disrupt the mitochondrial respiratory chain, specifically by inhibiting complex II. nih.gov This disruption leads to mitochondrial destabilization and the activation of mitochondrial mediators of apoptosis. nih.govresearchgate.net

A significant consequence of mitochondrial dysfunction is the downregulation of anti-apoptotic proteins such as Bcl-2 and Survivin. nih.govmdpi.com TPGS has been shown to inhibit the phosphorylation of protein kinase B (Akt), a key signaling molecule that promotes cell survival. mdpi.com This inhibition leads to the decreased expression of Bcl-2 and Survivin, which are often overexpressed in cancer cells and protect them from apoptosis. nih.govmdpi.com The downregulation of these proteins facilitates the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, the activation of caspase-3 and caspase-7 has been observed following TPGS treatment, leading to caspase-dependent programmed cell death. nih.gov

Furthermore, TPGS can induce apoptosis through caspase-independent pathways. nih.gov This is particularly relevant in cancer cells that may have developed resistance to traditional chemotherapy agents that rely on caspase activation. healthsciencesbulletin.com The ability of Vitamin E TPGS to induce apoptosis through multiple pathways makes it a promising candidate for overcoming drug resistance in cancer.

Studies have demonstrated the apoptotic effects of TPGS in a variety of cancer cell lines. For instance, in human lung carcinoma (A549) and prostate cancer cells (DU145, PC3, and LNCaP), TPGS has been shown to be a more potent inducer of apoptosis than α-tocopheryl succinate (α-TOS). nih.gov In breast cancer cell lines (MCF-7 and MDA-MB-231), TPGS induced apoptosis by inhibiting the phospho-AKT pathway and downregulating Survivin and Bcl-2. nih.gov

Table 1: Research Findings on Apoptosis Induction by Vitamin E TPGS in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mechanistic Findings |

|---|---|---|

| MCF-7, MDA-MB-231 | Breast Cancer | Induction of G1/S cell cycle arrest; Inhibition of phospho-AKT; Downregulation of Survivin and Bcl-2. nih.gov |

| A549 | Lung Carcinoma | More potent induction of apoptosis compared to α-TOS, as measured by DNA fragmentation. nih.gov |

| DU145, PC3 (AR-), LNCaP (AR+) | Prostate Cancer | Induction of dominant caspase-independent programmed cell death in all cell lines; Caspase-3 activity induced only in LNCaP cells. nih.gov |

| H460 | Lung Carcinoma | Potent anticancer activity attributed to high efficiency in promoting apoptosis. mdpi.com |

| HepG2, Hep3B, Huh7 | Hepatocellular Carcinoma | Induction of late apoptosis confirmed by TUNEL and Annexin V-7-AAD staining; Involvement of PARP-induced cell apoptosis. aging-us.com |

This table is interactive and can be sorted by clicking on the column headers.

Reactive Oxygen Species (ROS) Generation in Cellular Models

A key aspect of the anticancer activity of amine-functionalized D-α-tocopheryl polyethylene glycol succinate and its derivatives is the generation of reactive oxygen species (ROS) within cancer cells. nih.govaging-us.com ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. nih.gov Cancer cells are often more susceptible to ROS-induced damage than normal cells, making ROS generation a targeted therapeutic strategy. nih.gov

The primary mechanism by which Vitamin E TPGS induces ROS production is through the disruption of the mitochondrial electron transport chain. nih.gov By inhibiting complex II of the respiratory chain, TPGS causes a buildup of electrons that then react with molecular oxygen to form superoxide (B77818) radicals, a primary type of ROS. researchgate.net This initial burst of ROS can lead to a cascade of oxidative stress, damaging cellular components such as lipids, proteins, and DNA, ultimately culminating in cell death. nih.gov

The pro-oxidant effect of TPGS is a notable departure from the well-known antioxidant properties of its parent molecule, vitamin E. aging-us.com The succinylation and subsequent functionalization of the vitamin E molecule fundamentally alter its biological activity, transforming it into a potent inducer of oxidative stress in cancer cells. sci-hub.se

Research has consistently demonstrated the ability of TPGS to increase intracellular ROS levels in various cancer cell models. For example, in human lung carcinoma cells (A549), a 40 μM concentration of TPGS was shown to induce ROS production. nih.gov Similarly, in hepatocellular carcinoma (HCC) cells, TPGS treatment led to a dose-dependent increase in ROS levels. aging-us.com The generation of ROS is considered a crucial mediator of the apoptotic effects observed with TPGS treatment. nih.gov

The enhanced ROS generation by TPGS compared to α-tocopheryl succinate (α-TOS) has been linked to its greater anticancer efficacy. mdpi.com This suggests that the polyethylene glycol (PEG) component of the TPGS molecule may play a role in facilitating its interaction with cellular components or its uptake, leading to more robust ROS production. mdpi.com

Table 2: Research Findings on ROS Generation by Vitamin E TPGS in Cellular Models

| Cellular Model | Key Mechanistic Findings |

|---|---|

| Cancer Cells (General) | Destruction and inhibition of mitochondrial respiratory complex II leads to electron transfer chain disruption and subsequent ROS generation. nih.gov |

| H460 Cells | TPGS generated more ROS and induced more apoptosis compared to α-TOS. mdpi.com |

| A549 Cells | 40 μM concentration of TPGS induced the production of ROS. nih.gov |

| Hepatocellular Carcinoma (HCC) Cells | TPGS dose-dependently induced the production of ROS, with a major source being the mitochondria. aging-us.com |

| Jurkat T cells | TPGS selectively induces apoptosis via oxidative stress signaling pathways. healthsciencesbulletin.com |

This table is interactive and can be sorted by clicking on the column headers.

Role of Amine Functionalized D α Tocopheryl Polyethylene Glycol Succinate in Advanced Material Design for Research

Integration into Responsive Polymer Systems

The incorporation of TPGS-amine into polymer architectures allows for the creation of "smart" materials that can respond to specific environmental stimuli. This responsiveness is crucial for developing systems with controlled and targeted functionalities.

pH-Sensitive Materials Development for Controlled Release Mechanisms

The amine group in TPGS-amine provides a handle for creating pH-sensitive materials. Polymers containing amine groups can be protonated in acidic environments, leading to changes in their physical and chemical properties. mdpi.com This principle is exploited in the development of controlled-release systems for research purposes.

For instance, a novel pH-sensitive copolymer, TPGS-b-poly(β-amino ester) (TPGS-b-PBAE), was synthesized to leverage the pH-responsive nature of the PBAE block and the inherent properties of TPGS. acs.org Nanoparticles formulated from this copolymer were found to be stable at physiological pH (7.4) but would dissociate in a mildly acidic environment (pH 5.5), characteristic of tumor microenvironments or intracellular compartments like endosomes. acs.org This pH-triggered dissociation facilitates the rapid release of encapsulated research agents. acs.org

The mechanism relies on the protonation of the amino groups within the PBAE backbone at lower pH, which induces a hydrophobic-to-hydrophilic transition, causing the nanoparticle structure to swell and disassemble. acs.org This "proton sponge" effect can also lead to endosomal escape, a critical step for the intracellular delivery of therapeutic and diagnostic agents under investigation. acs.org Research has shown that such pH-sensitive nanoparticles can significantly enhance the intracellular accumulation of model drugs in cancer cell lines. acs.orgbsmiab.org

Table 1: Characteristics of pH-Sensitive TPGS-b-PBAE Nanoparticles

| Property | Value/Observation | Reference |

| Core Copolymer | TPGS-b-poly(β-amino ester) | acs.org |

| Stimulus | Acidic pH (e.g., 5.5) | acs.org |

| Release Mechanism | Protonation of amino groups, leading to nanoparticle dissociation | acs.org |

| Key Advantage | Enhanced intracellular release and potential for endosomal escape | acs.org |

Redox-Sensitive Materials Design Utilizing Amine Linkages

The amine functionality of TPGS-amine can be utilized to introduce redox-sensitive linkages, such as disulfide bonds, into material constructs. These bonds are stable in the extracellular environment but are readily cleaved in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH), which is found intracellularly. This differential stability forms the basis for redox-responsive materials.

A notable example is the synthesis of a redox-sensitive prodrug where a therapeutic agent is linked to TPGS via a disulfide bond (TPGS-S-S-Drug). thno.org While not directly starting from TPGS-amine, the synthesis principle often involves amine-thiol chemistry or the conversion of amines to other functional groups. In a related approach, thiolated TPGS (TPGS-SH) has been synthesized by reacting TPGS-COOH with 4-aminothiophenol, demonstrating the utility of amine-containing reagents in creating redox-sensitive systems. researchgate.netnih.gov These TPGS-SH molecules can then be used to form nanoparticles that are sensitive to the redox environment. researchgate.netnih.gov

Upon entering a cell, the high intracellular GSH concentration cleaves the disulfide bond, releasing the conjugated molecule and the TPGS moiety. thno.org This triggered release ensures that the payload is delivered specifically inside the target cells, which is a significant area of research. Studies have shown that redox-responsive nanoparticles can exhibit enhanced release of their cargo in simulated intracellular reductive environments. thno.orgacs.org For example, drug release from certain redox-sensitive nanoparticles was significantly higher in a buffer containing 20 mM GSH (mimicking intracellular conditions) compared to a physiological buffer. acs.org

Functionalization of Nanomaterials and Interfaces

The terminal amine group of TPGS-amine serves as a versatile chemical handle for the surface modification of various nanomaterials, enhancing their properties and enabling targeted research applications. mdpi.com

Surface Modification of Polymeric Nanoparticles and Micelles for Targeted Research

TPGS-amine is frequently used to modify the surface of pre-formed nanoparticles and micelles. The amine group can be covalently conjugated to various ligands, such as targeting molecules, to direct the nanoparticles to specific cells or tissues. researchgate.netnih.gov This surface functionalization is a key strategy in developing targeted drug delivery systems for research. tandfonline.com

For instance, the amine terminus can be reacted with the carboxylic acid groups of targeting ligands like folic acid or specific antibodies through carbodiimide (B86325) chemistry. mdpi.com This results in nanoparticles that can selectively bind to receptors overexpressed on certain cell types. mdpi.com The TPGS component itself contributes to the stability of these nanoparticles in biological fluids and can help them evade the reticuloendothelial system, prolonging their circulation time. tandfonline.com

Furthermore, the covalent attachment of TPGS-amine to other polymers, such as poly(lactic-co-glycolic acid) (PLGA), has been shown to produce nanoparticles with desirable characteristics. researchgate.net The TPGS coating reduces particle aggregation and can enhance cellular uptake. researchgate.netnih.gov

Table 2: Research Findings on Surface Modified Nanoparticles

| Nanomaterial | Modification | Key Finding | Reference |

| Polymeric Nanoparticles | Surface conjugation of targeting ligands to TPGS-amine | Enhanced binding to specific cell receptors | mdpi.com |

| PLGA Nanoparticles | Co-formulation with TPGS | Reduced aggregation, improved stability, and cellular uptake | researchgate.net |

| Micelles | Covalent attachment of transferrin to TPGS-COOH (via amine ends of transferrin) | Potential for improved transport across the blood-brain barrier | tandfonline.com |

Development of Hybrid Composite Materials for Research Applications

TPGS-amine is also instrumental in the creation of hybrid composite materials, where it acts as a linker or a surface modifier to integrate organic and inorganic components. For example, it can be used to functionalize the surface of inorganic nanoparticles like gold nanoparticles or carbon nanotubes. tandfonline.com

In one study, amine-terminated multi-walled carbon nanotubes (MWCNTs) were conjugated with TPGS-COOH (the carboxylic acid-terminated version of TPGS). tandfonline.com This modification improved the biocompatibility and cellular uptake of the MWCNTs. tandfonline.com The resulting hybrid material demonstrated potential for combining the properties of carbon nanotubes with the biological advantages of TPGS. tandfonline.com Similarly, the amine functionality can be used to anchor TPGS to the surface of mesoporous silica (B1680970) nanoparticles or quantum dots, creating multifunctional platforms for simultaneous imaging and therapeutic research.

Self-Assembly Characteristics of Amine-Functionalized TPGS

Like its parent molecule, TPGS, TPGS-amine is an amphiphile, consisting of a hydrophobic vitamin E tail and a hydrophilic PEG chain. nih.gov This structure enables it to self-assemble in aqueous solutions into well-defined nanostructures, typically spherical micelles, above a certain concentration known as the critical micelle concentration (CMC). mdpi.comfrontiersin.org

The self-assembly process results in core-shell structures where the hydrophobic vitamin E portions form the core, capable of encapsulating lipophilic molecules, while the hydrophilic PEG chains form the outer shell, providing a stable interface with the aqueous environment. mdpi.comresearchgate.net The terminal amine groups are displayed on the surface of these micelles, making them readily available for further chemical modification or for interacting with biological systems. mdpi.com

The formation of these self-assembled structures is a spontaneous process driven by the minimization of free energy through the sequestration of the hydrophobic tails from water. frontiersin.org The resulting micelles are typically in the nanometer size range (e.g., 14-20 nm), which is advantageous for various biomedical research applications. mdpi.comnih.gov The characteristics of these micelles, such as size and stability, have been shown to be stable over a range of temperatures and pH values, which is crucial for their application in research settings. mdpi.comnih.gov

Micellar Formation and Stability in Aqueous Research Media

The amphiphilic nature of vitamin E TPGS, with its hydrophilic polyethylene (B3416737) glycol (PEG) head and a lipophilic vitamin E tail, allows it to self-assemble into micelles in aqueous environments above a certain concentration known as the critical micelle concentration (CMC). dovepress.comresearchgate.net The amine functionalization on the hydrophilic PEG segment of TPGS introduces pH-sensitive properties to the micellar system.

In neutral or alkaline aqueous media (pH 7.4), the amine groups are largely deprotonated, and the TPGS-NH2 behaves similarly to its non-functionalized counterpart, forming stable, core-shell micelles. mdpi.com The hydrophobic vitamin E tails form the core of the micelle, capable of encapsulating lipophilic research agents, while the hydrophilic PEG chains form the outer corona, providing a stable interface with the aqueous medium. sci-hub.se The stability of these micelles is crucial for their application as research carriers. Studies have shown that TPGS-based micelles exhibit high stability due to the formation of strong hydrogen bonds between the PEG chains and water molecules. researchgate.net

However, in acidic environments (e.g., pH below 6.8), the primary amine groups on the micelle surface become protonated. nih.gov This protonation leads to electrostatic repulsion between the positively charged PEG chains, which can cause the micelles to swell or even destabilize. mdpi.comnih.gov This pH-responsive behavior is a key feature exploited in materials research, allowing for the controlled disassembly of the micellar structure and release of encapsulated compounds under specific acidic conditions. For instance, research has shown that mixed micelles containing amine-functionalized polymers exhibit significant particle size changes and accelerated release profiles in acidic conditions compared to neutral pH. mdpi.comnih.gov

The critical micelle concentration is a fundamental parameter for any surfactant. For standard Vitamin E TPGS (with a PEG 1000 chain), the CMC is consistently reported to be low, around 0.02% w/w or approximately 0.02 mM. dovepress.comresearchgate.netpharmaexcipients.comresearchgate.net This low CMC value indicates that the micelles are stable even upon significant dilution. While specific CMC values for amine-functionalized TPGS are not as widely reported and can vary based on the exact synthesis and modification, the fundamental amphiphilic structure suggests a similarly low CMC. The modification of the terminal group is not expected to drastically alter the hydrophobic-lipophilic balance that drives micellization.

Research Findings on Micellar Properties of TPGS Derivatives

| Compound | Parameter | Reported Value | Research Context/Conditions | Citation |

|---|---|---|---|---|

| D-α-tocopheryl polyethylene glycol 1000 succinate (B1194679) (TPGS) | Critical Micelle Concentration (CMC) | 0.02% w/w (~0.02 mM) | Standard value in aqueous media. | dovepress.comresearchgate.netpharmaexcipients.com |

| TPGS 400 | Critical Micelle Concentration (CMC) | 1.51 mM | Comparison study using steady-state fluorescence. | researchgate.net |

| TPGS 1000 | Critical Micelle Concentration (CMC) | 0.02 mM | Comparison study using steady-state fluorescence. | researchgate.net |

| Amine-functionalized TPGS based mixed micelles | pH-Responsiveness | Particle size increased from ~155 nm to ~199 nm in 24h at pH 4.0. | Demonstrates instability/swelling in acidic conditions. | mdpi.com |

| Amine-containing mixed micelles | pH-Responsiveness | Particle size increased from ~36 nm (pH 7.4) to ~454 nm (pH 5.6). | Demonstrates significant swelling and potential disassembly in acidic TME simulation. | nih.gov |

Phase Behavior in Liquid Crystalline Systems for Material Science Research

In material science, Vitamin E TPGS is utilized not just for forming micelles but also for creating more complex, ordered structures like liquid crystalline (LC) phases. scielo.brscielo.br These systems are typically formed by mixing the amphiphilic TPGS with an oil phase (like isopropyl myristate) and an aqueous phase. scielo.br The resulting structures, which can be lamellar, cubic, or hexagonal, are highly dependent on the relative concentrations of the components. sci-hub.sescielo.br

The introduction of an amine group onto the TPGS molecule can influence the formation and stability of these liquid crystalline phases. The protonation state of the amine group, dictated by the pH of the aqueous component, can alter the interfacial curvature and hydration of the hydrophilic head group. This, in turn, can shift the boundaries between different LC phases in a ternary phase diagram.

Research on non-functionalized TPGS has shown that with low percentages of aqueous phase (e.g., <30%), the formation of lamellar, cubic, and hexagonal LC phases is favored. scielo.br As the aqueous phase increases to between 30% and 50%, a cubic phase is often obtained, particularly when the concentration of TPGS is equal to or greater than the oil phase concentration. scielo.brscielo.br At higher water content (>60%), the system tends to form a simple emulsion rather than an ordered LC phase. scielo.br

Research Findings on TPGS-Based Liquid Crystalline Systems

| System Composition (TPGS/Oil/Aqueous Phase) | Aqueous Phase % (w/w) | Observed Phase(s) | Research Context | Citation |

|---|---|---|---|---|

| Vit E TPGS / Isopropyl myristate (IPM) / PG-H₂O | < 30% | Lamellar, Cubic, Hexagonal | Phase diagram determination for transdermal delivery systems. | scielo.br |

| Vit E TPGS / IPM / PG-H₂O | 30% - 50% | Cubic Phase (when [TPGS] ≥ [IPM]) | Phase behavior depends on surfactant/oil ratio. | scielo.brscielo.br |

| Vit E TPGS / IPM / PG-H₂O | ≥ 60% | Emulsion (not liquid crystal) | High water content favors disordered systems. | scielo.br |

| Vit E TPGS/IPM/PG-H₂O (15:5:60:20 w/w) | 80% (PG-H₂O) | Cubic + Hexagonal phase | This specific formulation was altered by drug incorporation, indicating sensitivity to additives. | scielo.br |

Innovations in Research Applications of Amine Functionalized D α Tocopheryl Polyethylene Glycol Succinate

In Vitro Models for Enhanced Compound Solubilization and Dispersion

Amine-functionalized D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS-NH2) is a chemically modified derivative of vitamin E TPGS, a nonionic surfactant approved by the FDA as a safe pharmaceutical adjuvant. nih.govnih.gov The parent compound, vitamin E TPGS, is well-regarded for its ability to improve the solubility and dispersion of poorly water-soluble compounds, a critical factor in drug development. nih.govhealthsciencesbulletin.com Its amphiphilic structure, consisting of a lipophilic vitamin E tail and a hydrophilic polyethylene glycol (PEG) head, allows it to form micelles in aqueous solutions, effectively encapsulating hydrophobic drug molecules. nih.govresearchgate.net This micellar solubilization significantly enhances the aqueous solubility of drugs that would otherwise have limited bioavailability. healthsciencesbulletin.compharmaexcipients.com

The introduction of an amine group to the TPGS molecule adds a positive charge, which can influence its interaction with biological systems and its solubilization capabilities. nih.gov Research has shown that both the unmodified TPGS and its charged derivatives, including TPGS-NH2, are potent inhibitors of P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance in cancer cells. nih.gov In in vitro models using P-gp overexpressing cell lines like H460/taxR and KB-8-5, both TPGS and TPGS-NH2 demonstrated a significant ability to sensitize these resistant cells to paclitaxel. nih.gov

Studies have explored the solubilization capacity of TPGS-based systems for various compounds. For instance, TPGS has been shown to enhance the solubility of drugs like amprenavir (B1666020) and repaglinide. nih.govhealthsciencesbulletin.com The formation of nanocrystals with TPGS has led to a 25.7-fold increase in the saturation solubility of repaglinide. nih.gov While direct comparative data on the solubilization capacity of TPGS-NH2 versus unmodified TPGS is still emerging, the fundamental micelle-forming property is retained. The amine functionalization offers a platform for further conjugation and development of targeted drug delivery systems, without compromising the inherent solubilizing and dispersion-enhancing benefits of the TPGS backbone. nih.govsci-hub.se

Advanced Nanocarrier Formulation Strategies in Pre-clinical Research

The amine functionality on TPGS (TPGS-NH2) provides a versatile platform for creating advanced nanocarriers in pre-clinical research. This functional group allows for covalent conjugation with various targeting ligands, imaging agents, and other polymers, leading to the development of sophisticated drug delivery systems. sci-hub.setandfonline.com

Polymeric Nanoparticles and Nanocrystals

Amine-functionalized TPGS has been incorporated into various polymeric nanoparticle formulations to enhance their therapeutic efficacy. For instance, TPGS can be chemically modified to create copolymers with polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL). thno.org These copolymers self-assemble into nanoparticles that can encapsulate hydrophobic drugs. The TPGS component serves multiple roles: it increases drug encapsulation efficiency, enhances cellular uptake, and overcomes multidrug resistance (MDR) by inhibiting the P-gp efflux pump. thno.org

In one study, a novel pH-sensitive copolymer, TPGS-b-poly(β-amino ester) (TP), was synthesized. acs.org These nanoparticles demonstrated a "smart" drug release mechanism, where the hydrophobic-to-hydrophilic transition under the acidic conditions of cancer cells led to rapid intracellular drug release. acs.org The TPGS segment then prevented the drug from being pumped out of the cell. acs.org

Furthermore, the amine group on TPGS can be used for surface modification of nanoparticles. For example, dopamine (B1211576) polymerization on the surface of M-PLGA–TPGS nanoparticles creates a platform for conjugating aptamers, which can specifically target cancer cells. dovepress.comnih.gov This approach combines the benefits of the TPGS-based nanoparticle with active targeting for enhanced drug delivery. dovepress.comnih.gov

Nanocrystals functionalized with TPGS have also shown promise. TPGS-functionalized Cu3BiS3 nanocrystals have been developed as radiosensitizers, leveraging the high atomic number of bismuth to enhance the effects of radiation therapy. researchgate.net

Micellar Systems and Prodrug Conjugates

The amphiphilic nature of TPGS and its amine-functionalized derivatives allows them to self-assemble into micelles in aqueous environments, making them excellent nanocarriers for hydrophobic drugs. nih.govmdpi.com These micelles can significantly increase the solubility and stability of encapsulated drugs. mdpi.com

The terminal amine group on TPGS-NH2 provides a reactive site for creating prodrugs. In this strategy, a drug molecule is covalently linked to the TPGS molecule, often through a linker that is designed to be cleaved under specific physiological conditions, such as the acidic tumor microenvironment or in the presence of certain enzymes. nih.gov This approach offers several advantages, including improved drug stability, prolonged circulation time, and targeted drug release. sci-hub.se

For example, doxorubicin (B1662922) (DOX), a potent anticancer drug, has been conjugated to TPGS to form a pH-sensitive prodrug (TPGS-CH=N-DOX). nih.gov This prodrug self-assembles into micelles that are stable at physiological pH but release the drug in the acidic environment of tumors. nih.gov Similarly, cisplatin (B142131) has been conjugated to TPGS to create a prodrug that self-assembles into micelles with high drug loading and enhanced cytotoxicity against liver cancer cells. nih.gov Another study involved the synthesis of a gemcitabine-TPGS prodrug, where the amino group of gemcitabine (B846) was conjugated to the carboxyl group of a TPGS derivative. rsc.org

Furthermore, mixed micellar systems incorporating TPGS have been developed. For instance, TPGS has been combined with other polymers like poloxamines to create mixed micelles with synergistic properties for drug loading and delivery. researchgate.net

Liposomal and Niosomal Formulations

Amine-functionalized TPGS can be incorporated into the structure of liposomes and niosomes to create more advanced and effective drug delivery vehicles. When integrated into the lipid bilayer of liposomes, TPGS enhances their stability and can improve drug encapsulation efficiency. google.com

The presence of TPGS on the surface of liposomes has been shown to increase their circulation time in the bloodstream. google.com More importantly, TPGS-coated liposomes exhibit enhanced cellular uptake, particularly in multidrug-resistant cancer cells, due to the P-gp inhibitory effect of TPGS. nih.gov For instance, TPGS-coated liposomes loaded with docetaxel (B913) showed higher cytotoxicity and cellular uptake in MDR breast cancer cells compared to non-coated liposomes. nih.gov

The amine group on TPGS provides a convenient handle for attaching targeting ligands to the surface of liposomes. This allows for the development of actively targeted liposomal formulations that can specifically bind to and be internalized by cancer cells that overexpress certain receptors. tandfonline.com

Similarly, TPGS has been used in the formulation of niosomes, which are non-ionic surfactant-based vesicles. The inclusion of TPGS can enhance the stability and drug-loading capacity of niosomes. acs.org In a study, TPGS was used to develop niosomal formulations of pyrazolopyrimidines, showing potential as anti-cancer agents with improved oral bioavailability. acs.org

Development of Bioadhesive and Permeation Enhancing Systems in Research Settings

Amine-functionalized TPGS holds significant potential in the development of bioadhesive and permeation-enhancing systems for research purposes. The inherent properties of the parent molecule, vitamin E TPGS, as a permeation enhancer are well-documented. nih.gov It has been shown to increase the permeability of drugs across biological barriers, such as the intestinal epithelium. healthsciencesbulletin.com This effect is partly attributed to its ability to inhibit P-glycoprotein, an efflux pump that actively transports drugs out of cells. healthsciencesbulletin.com

The introduction of an amine group provides a positive charge to the molecule, which can enhance its interaction with negatively charged biological membranes, such as the mucus layer lining the gastrointestinal tract. This mucoadhesive property can prolong the residence time of a drug formulation at the site of absorption, thereby increasing the opportunity for the drug to be absorbed.

In research settings, TPGS has been incorporated into various formulations to improve drug permeation. For example, in Ussing chamber transport studies, TPGS was found to enhance drug permeation in colonic tissue. nih.gov Furthermore, the influence of TPGS on the intestinal absorption of icariside II was demonstrated in a Caco-2 monolayer model and a rat intestinal perfusion model. nih.gov

A study developing a pH-sensitive nanoparticle system using a TPGS-b-poly(β-amino ester) copolymer highlighted the role of the protonation of the amino groups in facilitating "endosome escape," a critical step for intracellular drug delivery. acs.org While this is an intracellular process, the principle of charge-mediated interaction is relevant to bioadhesion at a tissue level. The positively charged amine groups at a lower pH can interact with negatively charged cell surfaces, potentially enhancing both adhesion and subsequent permeation.

Application in Biomedical Material Research (e.g., Hemocompatibility Studies)

Amine-functionalized TPGS and its parent compound are being investigated for their potential to improve the biocompatibility of biomedical materials, particularly those that come into contact with blood. Hemocompatibility is a critical factor for devices such as dialysis membranes and cardiovascular implants, as adverse interactions with blood components can lead to thrombosis and other complications.

In one study, a polypropylene (B1209903) (PP) membrane was cografted with N-isopropylacrylamide (NIPAAm) and N-(3-aminopropyl)methacrylamide hydrochloride (APMA) and then loaded with TPGS. acs.org This modification significantly improved the hemocompatibility of the PP membrane, as evidenced by reduced platelet adhesion, red blood cell (RBC) attachment, and hemolysis rate. acs.org The study suggested that the released TPGS interacted with RBCs, potentially by generating nanosized pores on the cell membranes and slowing lipid peroxidation, thus preventing hemolysis. acs.org

Another line of research has explored the use of amine derivatives of tocopherols (B72186) as antioxidants in different model systems. wjgnet.com While this study did not directly use TPGS-amine, it highlights the potential of amine-functionalized vitamin E derivatives in mitigating oxidative stress, a key factor in blood-material interactions.

The surface modification of materials with amine-containing compounds is a strategy to improve hemocompatibility. For instance, dopamine, which contains an amine group, can self-polymerize on various substrates, creating a surface that can be further functionalized. rsc.org This approach has been used to immobilize other molecules to improve the blood compatibility of materials like poly(lactic acid) membranes. rsc.org The amine group on TPGS could potentially be used in similar surface modification strategies to enhance the hemocompatibility of biomedical devices.

Theoretical Considerations and Future Research Directions

Structure-Activity Relationships in Amine-Functionalized D-α-Tocopheryl Polyethylene (B3416737) Glycol Succinate (B1194679) Derivatives

The functionalization of D-α-tocopheryl polyethylene glycol succinate (TPGS) with an amine group creates a versatile chemical scaffold, Vitamin E-TPGS amine, for extensive investigation into structure-activity relationships (SAR). This primary amine provides a reactive site for a multitude of chemical modifications, enabling the systematic tuning of the molecule's physicochemical and biological properties for applications in drug and gene delivery. ucm.es

Key structural features of amine-TPGS derivatives that are central to SAR studies include:

Polyethylene Glycol (PEG) Chain Length: The molecular weight of the PEG component of TPGS influences the hydrophilicity, in vivo circulation time, and stability of nanoparticle formulations. While longer PEG chains can enhance stability, they may also affect cellular uptake. nih.gov

Nature of the Amine Group: The primary amine can be chemically altered to secondary, tertiary, or quaternary amines. This modification significantly impacts the charge and reactivity of the molecule. For instance, quaternization results in a permanent positive charge, which is advantageous for electrostatic interactions with negatively charged molecules like nucleic acids.

Linker Chemistry: The bond connecting a therapeutic agent or targeting moiety to the amine-TPGS is crucial for determining the stability and release profile of the payload. The use of stimuli-responsive linkers, such as those sensitive to pH or redox conditions, allows for controlled release in specific microenvironments. tandfonline.com

Systematic variation of these parameters allows for the optimization of amine-TPGS derivatives for specific functions. For example, in gene delivery, modulating the charge density by altering the amine functionality can optimize the condensation of DNA or siRNA and enhance transfection efficiency. nih.gov